APN-Thiol Conjugates Exhibit Complete In Vitro Stability and Prolonged In Vivo Half-Life Relative to Maleimide Conjugates
A direct head‑to‑head comparison of thiol‑APN chemistry versus thiol‑maleimide chemistry in a site‑specific human serum albumin (HSA)‑conjugated urate oxidase model revealed a stark stability difference. In vitro, the maleimide conjugate (AgUox‑MAL‑HSA) underwent substantial cleavage of the thioester linkage, whereas no cleavage of the thiol‑APN conjugate (AgUox‑APN‑HSA) was observed [1]. In vivo, the serum half‑life of AgUox‑APN‑HSA in the late phase was significantly longer than that of AgUox‑MAL‑HSA, demonstrating enhanced systemic retention [1].
| Evidence Dimension | In vitro hydrolytic stability and in vivo serum half‑life |
|---|---|
| Target Compound Data | No detectable cleavage in vitro; in vivo half‑life significantly extended (AgUox‑APN‑HSA) |
| Comparator Or Baseline | Thiol‑maleimide (AgUox‑MAL‑HSA): substantial in vitro cleavage; shorter in vivo half‑life |
| Quantified Difference | In vitro: 0% vs. substantial cleavage; in vivo: APN conjugate half‑life > maleimide conjugate (exact value not reported for maleimide, but statistically significant prolongation) |
| Conditions | Site‑specific HSA conjugation to Arthrobacter globiformis urate oxidase (AgUox); in vitro cleavage assessed by SDS‑PAGE; in vivo serum half‑life measured in mice |
Why This Matters
Irreversible conjugation prevents payload loss during circulation, directly translating to improved efficacy and reduced off‑target toxicity in ADC and PROTAC applications.
- [1] Kim J, et al. Chemical Modification of Cysteine with 3‑Arylpropriolonitrile Improves the In Vivo Stability of Albumin‑Conjugated Urate Oxidase Therapeutic Protein. Biomedicines. 2021;9(10):1334. View Source
